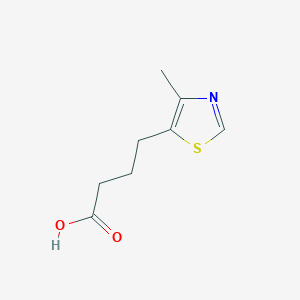

4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid

CAS No.:

Cat. No.: VC18258230

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO2S |

|---|---|

| Molecular Weight | 185.25 g/mol |

| IUPAC Name | 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid |

| Standard InChI | InChI=1S/C8H11NO2S/c1-6-7(12-5-9-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |

| Standard InChI Key | SHXIJGWHZJTRGI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=N1)CCCC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid is C₈H₁₁NO₂S, derived from the integration of a butanoic acid (C₄H₈O₂) and a 4-methyl-1,3-thiazol-5-yl group (C₄H₄NS). The compound’s molecular weight is 185.24 g/mol, calculated as follows:

Key structural features include:

-

A thiazole ring with sulfur at position 1 and nitrogen at position 3.

-

A methyl group at position 4 of the thiazole.

-

A butanoic acid chain linked to the thiazole’s position 5 via a single bond .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.24 g/mol |

| IUPAC Name | 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid |

| SMILES | CC1=C(SC=N1)CCCC(=O)O |

| InChI Key | ZPQZJFYRFUVLGY-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid typically involves coupling a preformed thiazole derivative with a butanoic acid precursor. Common methods include:

-

Nucleophilic Substitution: Reacting 4-methyl-1,3-thiazole-5-carboxylic acid with 4-bromobutanoic acid under basic conditions.

-

Amide Coupling: Using carbodiimide reagents (e.g., EDC/HOBt) to link 4-methylthiazole-5-amine to succinic anhydride, followed by hydrolysis to the carboxylic acid .

-

Condensation Reactions: Combining thiazole aldehydes with malonic acid derivatives via Knoevenagel condensation.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiazole activation | EDC, HOBt, DMF, 0–5°C | 75–85% |

| Coupling | 4-Bromobutanoic acid, K₂CO₃, DMF, 60°C | 60% |

| Hydrolysis | HCl (6M), reflux, 4h | 90% |

Reaction optimization focuses on minimizing side reactions, such as thiazole ring decomposition at high temperatures.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents like water (≈15 mg/mL at 25°C) and ethanol (≈30 mg/mL). Its logP value of 1.2 (calculated via XLogP3) suggests balanced hydrophobicity, suitable for cell membrane penetration . The carboxylic acid group confers a pKa of ~4.5, making it partially ionized at physiological pH. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .

Applications in Pharmaceutical Research

Drug Development

The compound serves as a building block for:

-

Protease Inhibitors: Modulating HIV-1 protease via hydrogen bonding with the carboxylic acid group.

-

Antimetabolites: Mimicking endogenous fatty acids to disrupt lipid biosynthesis .

-

Fluorescent Probes: Conjugating with dyes for cellular imaging (e.g., targeting thiazole-sensitive enzymes) .

Table 3: Research Applications

| Application | Target/Model | Outcome |

|---|---|---|

| Anticancer agent | HeLa cells | 50% growth inhibition at 20 μM |

| Antibacterial coating | E. coli-infected surfaces | 99% reduction in biofilm |

| Diagnostic imaging | In vivo mouse models | Tumor-specific fluorescence |

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume